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Malachite green isothiocyanate

Cat. No.: B1264084
M. Wt: 486.0 g/mol
InChI Key: DDKWQLRWSLILIV-UHFFFAOYSA-M
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Description

Contextualization within Triphenylmethane (B1682552) Dye Derivatives in Research

Malachite Green belongs to the triphenylmethane class of dyes, which are characterized by their three aryl groups attached to a central carbon atom. wikipedia.org These dyes are known for their intense colors and have been traditionally used in the textile industry for dyeing materials like silk, leather, and paper. wikipedia.org In scientific research, triphenylmethane dyes have found applications beyond their coloring properties. For instance, Malachite Green itself is used as a biological stain, in some cases as a counterstain in the Gimenez and endospore staining methods. wikipedia.org

The functionalization of these dyes, creating derivatives like MGITC, expands their utility significantly. The isothiocyanate (-N=C=S) group is a key functional group in chemistry for its ability to react with primary amines, found in proteins and other biomolecules, to form a stable thiourea (B124793) linkage. medchemexpress.comchemicalbook.com This reactive handle transforms the dye from a simple colorant into a labeling agent. This positions MGITC within a broader class of amine-reactive fluorescent probes and photosensitizers used in biochemical and cellular studies. While Malachite Green itself has limited fluorescence in aqueous solutions, its derivatives are pivotal in various detection and labeling technologies. wikipedia.org

Derivatives of Malachite Green are also being explored for their potential in various technological applications. For example, Leuco-malachite green (LMG), a reduced and colorless form of malachite green, is utilized in forensic science for the detection of latent blood. wikipedia.org

Significance as a Functionalized Chemical Probe in Scientific Inquiry

The primary significance of MGITC in scientific research lies in its role as a functionalized chemical probe. mdpi.com Its amine-reactive nature allows for the covalent attachment of the malachite green chromophore to various molecules of interest, particularly proteins. medchemexpress.cominterchim.fr This bioconjugation capability is fundamental to its application in several advanced research techniques.

One of the notable applications of MGITC is in Chromophore-Assisted Laser Inactivation (CALI) . In this technique, MGITC is conjugated to a specific protein. interchim.fr The malachite green moiety can then be photoactivated by a laser at a specific wavelength (around 620 nm), which generates localized reactive oxygen species, leading to the inactivation of the targeted protein. interchim.frthermofisher.com This method offers high spatial and temporal control over protein deactivation, allowing researchers to study the function of specific proteins within living cells. interchim.fr

Furthermore, MGITC serves as a probe molecule in Surface-Enhanced Raman Spectroscopy (SERS) . mdpi.com SERS is a highly sensitive analytical technique that enhances the Raman scattering of molecules adsorbed on nanostructured metal surfaces. nih.gov The unique vibrational fingerprint of MGITC allows for its ultrasensitive detection, making it a model analyte for developing and evaluating new SERS substrates. mdpi.com Researchers have achieved the detection of MGITC at extremely low concentrations, demonstrating the potential of SERS for trace-level analysis of organic molecules. mdpi.com

MGITC has also been employed in the development of immunoassays and as a Raman probe for cell detection and imaging. google.com Its ability to be conjugated to antibodies and other biomolecules makes it a versatile tool for creating targeted probes for various analytical and imaging applications.

Historical Trajectory and Evolution of MGITC Applications in Academic Fields

The parent compound, Malachite Green, was discovered in the 19th century and was initially used as a dye and pigment. science.gov Its application in biological staining came later. science.gov The development of MGITC as a functionalized derivative represents a significant evolution, transforming a simple dye into a sophisticated research tool.

Early research involving MGITC focused on its synthesis and its fundamental reactivity with amines, leading to its use in methods for quantifying proteins. medchemexpress.comchemicalbook.commedchemexpress.com A notable development was the application of MGITC in the development of a colorimetric method for the detection of amines bound to a solid support, published in 1997. chemicalbook.com

The late 20th and early 21st centuries saw the expansion of MGITC's applications into more complex biological systems. A key advancement was its use as a photosensitizer for the inactivation of bacteria, with studies in the late 1990s evaluating its potential in this area. The application of MGITC in the CALI technique further solidified its role in functional genomics and proteomics, providing a method to study protein function in situ. interchim.fr

More recently, the focus has shifted towards leveraging the unique spectroscopic properties of MGITC in advanced analytical techniques. The use of MGITC as a probe molecule in SERS has been a prominent area of research, with studies in the 2020s demonstrating its ultrasensitive detection on novel nanoporous gold substrates. mdpi.comnih.gov This ongoing research highlights the continued evolution of MGITC as a versatile chemical probe with applications in environmental science, materials science, and biomedical diagnostics. mdpi.com

Research Findings and Data

Spectroscopic and Physical Properties of Malachite Green Isothiocyanate
PropertyValueReference
Chemical FormulaC24H24ClN3O4S nih.gov
Molar Mass485.98 g/mol interchim.fr
Maximum Absorption Wavelength (λmax)~620-630 nm interchim.frthermofisher.com
Fluorescence Quantum Yield (in aqueous solution)Very low (non-fluorescent) thermofisher.com
ReactivityReacts with primary amines to form thiourea linkage medchemexpress.com
Key Research Applications of this compound
Application AreaTechniquePrincipleReference
Functional Genomics/ProteomicsChromophore-Assisted Laser Inactivation (CALI)MGITC is conjugated to a target protein. Laser activation at ~620 nm generates localized radicals, inactivating the protein. interchim.fr
Analytical ChemistrySurface-Enhanced Raman Spectroscopy (SERS)MGITC is used as a probe molecule to test the sensitivity of SERS substrates. Its unique Raman spectrum is enhanced on nanostructured surfaces. mdpi.com
BioconjugationProtein LabelingThe isothiocyanate group reacts with primary amines on proteins, covalently attaching the malachite green chromophore. medchemexpress.cominterchim.fr
MicrobiologyBacterial InactivationUsed as a photosensitizer where light exposure triggers a process that leads to a reduction in bacterial cell viability.
ImmunoassaysHapten ConjugationMGITC is conjugated to carrier proteins like Keyhole Limpet Hemocyanin (KLH) to produce antibodies for use in immunoassays. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24ClN3O4S B1264084 Malachite green isothiocyanate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H24ClN3O4S

Molecular Weight

486.0 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium perchlorate

InChI

InChI=1S/C24H24N3S.ClHO4/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4;2-1(3,4)5/h5-16H,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

DDKWQLRWSLILIV-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N=C=S.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Synthesis and Functionalization Strategies of Malachite Green Isothiocyanate Conjugates

Amine-Reactive Conjugation Methodologies

The primary mode of action for MGITC as a labeling reagent is its reaction with amine groups. This reactivity is particularly useful for modifying biomolecules, which often possess accessible amine functionalities on amino acid residues like lysine.

Reaction Pathways Leading to Thiourea (B124793) Formation

The isothiocyanate group (-N=C=S) of MGITC is an electrophilic moiety that is susceptible to nucleophilic attack by the lone pair of electrons on an amine. The reaction proceeds through the formation of a thiourea bond, a stable covalent linkage. medchemexpress.comuma.ptresearchgate.netaatbio.com This reaction is fundamental to the use of MGITC in bioconjugation.

The general mechanism involves the nucleophilic addition of the amine to the central carbon atom of the isothiocyanate group. This is followed by a proton transfer to yield the final thiourea product. The reaction is typically carried out in a buffer with a slightly alkaline pH (around 8.0 to 9.5), which ensures that the primary aliphatic amines, such as the ε-amino group of lysine, are deprotonated and thus more nucleophilic. aatbio.comtocris.com Aromatic amines, being weaker bases, can react at a more neutral pH. aatbio.com

The formation of the thiourea linkage can be represented by the following general scheme:

R-N=C=S (Isothiocyanate) + R'-NH₂ (Amine) → R-NH-C(=S)-NH-R' (Thiourea)

This reaction is advantageous due to its specificity and the stability of the resulting thiourea bond under physiological conditions. uma.pt

Protocols for Covalent Attachment to Biomolecules

The covalent attachment of MGITC to biomolecules, such as proteins and oligonucleotides, is a well-established technique. medchemexpress.comuma.ptrsc.org A typical protocol involves dissolving the MGITC in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) before adding it to a solution of the biomolecule in a suitable buffer. interchim.fr

For protein conjugation, a common procedure involves the following steps:

Preparation of a stock solution of MGITC in anhydrous DMSO. interchim.fr

Dissolving the protein in a buffer with a pH of approximately 9.0, such as sodium bicarbonate. google.com

Adding the MGITC solution to the protein solution with gentle stirring. tocris.com

Incubation of the reaction mixture, often at room temperature or on ice, for a specific duration to allow for conjugation. tocris.cominterchim.fr

Separation of the labeled biomolecule from the unreacted dye, typically achieved through gel filtration or dialysis. interchim.frgoogle.com

The degree of labeling, which is the number of MGITC molecules conjugated to each biomolecule, can be determined spectrophotometrically by measuring the absorbance at the characteristic wavelength of malachite green (around 620-630 nm). interchim.frgoogle.com For instance, when conjugating MGITC to Keyhole Limpet Hemocyanin (KLH), the ratio of dye to protein can be calculated using the molar absorptivity of malachite green. google.com

Table 1: Example Protocol for MGITC Conjugation to a Protein

StepProcedurePurpose
1Dissolve protein in 200 mM NaHCO₃ (pH 9.0).To provide an optimal pH for the amine reaction.
2Add MGITC in DMSO to the protein solution.To initiate the conjugation reaction.
3Incubate at room temperature with agitation for 2 hours.To allow the reaction to proceed to completion.
4Separate the conjugate using gel filtration.To remove unreacted MGITC.
5Determine the labeling ratio via spectrophotometry at 620 nm.To quantify the degree of conjugation.

This table is a generalized representation of a conjugation protocol and specific parameters may vary depending on the biomolecule.

Integration of MGITC with Nanomaterials for Enhanced Performance

The unique optical properties of malachite green, particularly its strong Raman scattering signal, make it an excellent candidate for integration with nanomaterials to create highly sensitive detection platforms.

Gold Nanoparticle (AuNP) Conjugation Techniques

Gold nanoparticles are widely used as substrates for Surface-Enhanced Raman Scattering (SERS) due to their ability to dramatically amplify the Raman signal of adsorbed molecules. MGITC can be conjugated to AuNPs to create SERS nanotags. acs.org

The conjugation process typically involves adding a solution of MGITC to a colloidal solution of AuNPs. nih.gov The isothiocyanate group can directly interact with the gold surface. Following the addition of MGITC, the nanoparticles are often passivated with a layer of another molecule to enhance stability and prevent aggregation. acs.org

For example, a study reported the synthesis of MGITC-functionalized AuNPs where a 40 nM final concentration of MGITC was used to achieve a strong SERS signal without causing the nanoparticles to aggregate. acs.org In another approach, thiolated oligonucleotides were co-conjugated with MGITC onto gold nanoparticles. spiedigitallibrary.org

To improve the stability and biocompatibility of MGITC-AuNP conjugates, the nanoparticle surface is often modified with polyethylene (B3416737) glycol (PEG). nih.govcore.ac.uknih.gov PEGylation prevents non-specific protein adsorption and reduces uptake by the reticuloendothelial system in biological environments. nih.govbiochempeg.com

A common strategy involves adding a solution of thiolated PEG to the MGITC-AuNP solution. nih.gov The thiol group of the PEG molecule forms a strong bond with the gold surface. In some protocols, a mixture of thio-PEG and a carboxylated version (thio-PEG-COOH) is used. The carboxyl groups can then be activated to allow for further conjugation to biomolecules like antibodies. nih.gov For instance, researchers have reported coating MGITC-AuNPs with over 30,000 copies of thio-PEG. nih.gov

Table 2: Components in a PEGylated MGITC-AuNP-Antibody Conjugate

ComponentFunction
Gold Nanoparticle (AuNP)SERS substrate for signal enhancement.
Malachite Green Isothiocyanate (MGITC)Raman reporter molecule.
Thiolated Polyethylene Glycol (Thio-PEG)Stabilizing agent, prevents aggregation and non-specific binding.
Thiolated Carboxyl-PEG (Thio-PEG-COOH)Provides functional groups for antibody conjugation.
Antibody (e.g., scFv B10)Targeting moiety for specific binding to a target antigen.

Development of Nanoporous Gold (NPG) Substrates

Nanoporous gold (NPG) has emerged as a highly effective SERS substrate due to its three-dimensional network of pores and ligaments, which provides a high density of "hot spots" for signal enhancement. mdpi.comnih.gov NPG is typically fabricated through a chemical dealloying process. nih.gov

The large surface area and numerous active sites on NPG substrates lead to a significant amplification of the Raman signal from adsorbed molecules like MGITC. mdpi.comnih.gov Studies have demonstrated the use of NPG for the ultrasensitive detection of MGITC, achieving detection limits as low as 10⁻¹⁶ M. mdpi.comnih.gov The enhancement factor, a measure of the SERS signal amplification, has been reported to be as high as 7.9 × 10⁹ for MGITC on an NPG substrate. mdpi.comnih.gov This high sensitivity makes NPG-based SERS a promising technique for detecting trace amounts of substances. nih.gov

Hybrid Nanostructure Fabrication (e.g., Gold and Silver Nanoparticle Systems, Graphene Oxide Composites)

The fabrication of hybrid nanostructures incorporating this compound (MGITC) has emerged as a significant area of research, primarily driven by the unique optical and chemical properties of these composites. The isothiocyanate group (-N=C=S) serves as a high-affinity anchor, enabling the strong attachment of the malachite green chromophore to various nanostructured surfaces. nih.gov This section explores the synthesis and functionalization of MGITC with gold nanoparticles, silver nanoparticles, and graphene oxide, highlighting the methodologies and key findings from recent studies.

Gold and Silver Nanoparticle Systems

The conjugation of MGITC with gold (Au) and silver (Ag) nanoparticles has been extensively investigated, particularly for applications in surface-enhanced Raman scattering (SERS). The strong electronic coupling between the isothiocyanate group and the gold surface leads to a significant chemical enhancement of the Raman signal, estimated to be approximately 200-fold higher than that of the parent malachite green dye. nih.gov

Gold Nanoparticle (AuNP) Conjugates:

The synthesis of MGITC-AuNP conjugates typically involves the addition of a MGITC solution to a rapidly stirred gold colloid solution. nih.gov To enhance stability and biocompatibility, a capping agent such as polyethylene glycol (PEG) is often introduced. For instance, thio-PEG can be added to the MGITC-AuNP solution, followed by washing and isolation via centrifugation. nih.gov This process can yield core-size AuNPs of approximately 60 nm with a high density of PEG molecules. nih.gov

Further functionalization for targeted applications, such as antibody conjugation, can be achieved by incorporating carboxyl-terminated PEG (thio-PEG-COOH). nih.gov The carboxyl groups are activated using reagents like ethyl dimethylaminopropyl carbodiimide (B86325) (EDC) and sulfo-N-hydroxysuccinimide (sulfo-NHS), facilitating the covalent attachment of antibodies. nih.gov Through this method, nanoparticles with a hydrodynamic diameter of about 80 nm can be produced, carrying a significant number of both MGITC molecules and antibodies. nih.gov

Nanoporous gold (NPG) has also been employed as a high-performance SERS substrate for MGITC detection. mdpi.comresearchgate.net Fabricated through a chemical dealloying process, NPG substrates possess a three-dimensional structure with pores and ligaments, providing numerous "hot spots" for SERS enhancement. mdpi.comresearchgate.net This architecture has demonstrated remarkable SERS performance, achieving an impressive signal enhancement and a very low detection limit for MGITC. researchgate.net

Silver Nanoparticle (AgNP) Systems:

Similar to gold, silver nanoparticles are effective SERS substrates. The catalytic efficiency of silver nanoparticles has been demonstrated in the degradation of malachite green. tandfonline.com Hybrid microgel systems containing silver nanoparticles, synthesized via free-radical precipitation polymerization and in-situ reduction of silver nitrate (B79036), have shown the ability to completely degrade the dye within minutes. tandfonline.com The stability and catalytic potential of these AgNP-loaded systems are influenced by factors such as pH and storage time. tandfonline.com

In the context of SERS-based detection, DNA-functionalized silver nanoparticles have been used in conjunction with MGITC-labeled gold nanoparticles. rsc.org Thiol-modified DNA can be attached to citrate-reduced silver nanoparticles, which are then used in nanoparticle assembly assays. rsc.org

Graphene Oxide Composites:

Graphene oxide (GO) has been utilized in composites with both gold nanoparticles and as a standalone adsorbent for malachite green.

Graphene Oxide-Gold Nanoparticle (GO-AuNP) Hybrids:

GO-AuNP hybrids have been designed as SERS substrates for the detection of malachite green and its derivatives. mdpi.com The synergistic effect of the high surface area of GO and the plasmonic properties of AuNPs enhances the SERS signal.

Graphene Oxide for Adsorption:

Reduced graphene oxide (rGO) has demonstrated high efficiency in removing malachite green dye from aqueous solutions. researchgate.net The high surface area of rGO, combined with π-π stacking interactions and electrostatic interactions, facilitates the adsorption of the cationic dye. researchgate.netrsc.org The adsorption capacity can be substantial, and the process is often spontaneous and endothermic. researchgate.net

Furthermore, novel ternary composites of reduced graphene oxide, β-cyclodextrin, and epichlorohydrin (B41342) have been synthesized for malachite green removal. tandfonline.com These composites exhibit a very high maximum sorption capacity. tandfonline.com The adsorption process is influenced by parameters such as pH, contact time, and temperature. tandfonline.com

Graphene oxide has also been incorporated into magnetic nanocomposites (GO/Fe₃O₄) for the preconcentration and extraction of malachite green from samples. rsc.org The magnetic properties allow for easy separation, while the GO provides excellent adsorption capabilities. rsc.org

Finally, nitrogen self-doped graphene oxide derived from biomass has been explored as a photocatalyst for the degradation of malachite green under sunlight, demonstrating a green and sustainable approach. jwent.net

Table 1: Summary of MGITC-Nanostructure Hybrid Systems

Nanostructure System Fabrication/Functionalization Method Key Findings Reference
Gold Nanoparticles (AuNP) Addition of MGITC to gold colloid, PEGylation, antibody conjugation via EDC/sulfo-NHS chemistry. Core size ~60 nm, Hydrodynamic diameter ~80 nm, high density of MGITC and antibodies per particle. nih.gov
Nanoporous Gold (NPG) Chemical dealloying of a precursor alloy. Three-dimensional porous structure with ligaments, significant SERS enhancement, and low detection limits for MGITC. mdpi.comresearchgate.net
Silver Nanoparticles (AgNP) In-situ reduction of silver nitrate within a polymer microgel. Efficient catalytic degradation of malachite green. tandfonline.com
Graphene Oxide-Gold Nanoparticle (GO-AuNP) Hybridization of GO with AuNPs. Enhanced SERS detection of malachite green. mdpi.com
Reduced Graphene Oxide (rGO) Chemical reduction of graphene oxide. High adsorption capacity for malachite green due to high surface area and electrostatic/π-π interactions. researchgate.net
rGO/β-Cyclodextrin/Epichlorohydrin Composite Synthesis of a ternary composite. Very high sorption capacity for malachite green. tandfonline.com
Graphene Oxide Magnetic Nanocomposite (GO/Fe₃O₄) Preparation of a magnetic nanocomposite. Effective for magnetic solid-phase extraction of malachite green. rsc.org
Nitrogen Self-Doped Graphene Oxide Torrefaction of biomass (Moringa Oleifera leaves). Photocatalytic degradation of malachite green under sunlight. jwent.net

Advanced Spectroscopic and Analytical Characterization of Malachite Green Isothiocyanate

Surface-Enhanced Raman Spectroscopy (SERS) Investigations

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique for the detection and characterization of MGITC at ultra-low concentrations. mdpi.comnih.gov This non-destructive method provides a molecular fingerprint of the analyte, enabling its specific identification. ntno.orgrsc.org The enhancement of the Raman signal is primarily attributed to two mechanisms: electromagnetic enhancement and chemical enhancement. mdpi.comnih.gov

Ultrasensitive Detection Limits and Method Development

The development of highly sensitive SERS-based methods has enabled the detection of Malachite Green Isothiocyanate at exceptionally low concentrations. By utilizing advanced SERS substrates, researchers have achieved remarkable detection limits.

Recent studies have demonstrated the ultrasensitive detection of MGITC using various SERS substrates. For instance, a high-performance nanostructured substrate has been successfully used for the detection of MGITC in aquatic systems. mdpi.com One notable development involves the use of a nanoporous gold (NPG) substrate, which has demonstrated an impressively low detection limit of 10⁻¹⁶ M for MGITC. mdpi.comresearchgate.netnih.gov Another approach using a digital SERS method with gold nano popcorn substrates has also shown promise for enhancing sensitivity in low-concentration ranges. nih.gov The use of dielectrophoresis to assemble plasmonic metal nanoparticles has also resulted in SERS-active substrates capable of detecting MGITC at concentrations as low as 10⁻¹⁰ M. rsc.org

The table below summarizes some of the reported detection limits for MGITC using different SERS substrates and methods.

SERS Substrate/MethodDetection Limit (M)Reference
Nanoporous Gold (NPG)10⁻¹⁶ M mdpi.comresearchgate.netnih.gov
Gold Nano Popcorn (Digital SERS)Low-concentration ranges nih.gov
Assembled Plasmonic Nanoparticles10⁻¹⁰ M rsc.org
Au-coated GaNNot specified rsc.org

Principles of Signal Amplification via Localized Surface Plasmon Resonance (LSPR)

The significant signal amplification observed in SERS is predominantly due to the electromagnetic enhancement mechanism, which is driven by Localized Surface Plasmon Resonance (LSPR). mdpi.comspectroscopyonline.com LSPR is the collective oscillation of conduction electrons in metallic nanostructures when they are excited by incident light of a specific frequency. mdpi.comnih.gov

This resonance phenomenon creates intense, localized electromagnetic fields at the surface of the nanostructure, often referred to as "hot spots." mdpi.commdpi.com Molecules, such as MGITC, that are in close proximity to these hot spots experience a greatly amplified electromagnetic field. spectroscopyonline.com This amplified field, in turn, dramatically increases the intensity of the Raman scattering from the molecule, leading to the observed SERS effect. mdpi.com The enhancement is highly dependent on the material, shape, and size of the nanoparticles, as well as the dielectric environment. rsc.orgresearchgate.net Noble metals like gold and silver are commonly used for SERS substrates because their LSPR falls within the visible region of the electromagnetic spectrum, which is typically used for Raman spectroscopy. spectroscopyonline.com

In essence, the metallic nanostructure acts as a nano-antenna, concentrating and amplifying the light at the nanoscale, which leads to a significant boost in the Raman signal of the adsorbed MGITC molecules. spectroscopyonline.com

Assessment of SERS Substrate Reproducibility and Stability

For SERS to be a reliable analytical technique, the substrates used must exhibit high reproducibility and stability. Reproducibility ensures that consistent measurements can be obtained across different spots on the same substrate and between different batches of substrates. rsc.orgrsc.org Stability refers to the ability of the substrate to maintain its SERS activity over time. rsc.orgresearchgate.net

Several studies have focused on developing SERS substrates with improved reproducibility and stability for the detection of MGITC. One such study utilized a photo-etched and Au-coated Gallium Nitride (GaN) surface. rsc.orgresearchgate.net This substrate demonstrated high reproducibility, with the standard deviation of the intensity of a characteristic MGITC peak being less than 5% for 100 random locations on a single platform and less than 10% between different platforms. rsc.orgresearchgate.net Furthermore, the SERS signal of MGITC on this GaN/Au surface was found to be extremely stable, with no detectable peak shift or significant change in intensity even after three months of storage under ambient conditions. rsc.orgresearchgate.net

Another approach to ensure reproducibility involves the use of nanoporous gold (NPG) substrates. The homogeneity of the NPG substrate's response was demonstrated by collecting SERS signals from random spots, which showed similar peak intensities. nih.gov The development of core-satellite nanoparticles has also been explored to overcome the poor signal reproducibility and reduced long-term stability often associated with chemically aggregated nanostructures. rsc.orgrsc.org

The following table highlights key findings related to the reproducibility and stability of SERS substrates for MGITC detection.

SERS SubstrateReproducibility (Relative Standard Deviation)StabilityReference
Au-coated GaN< 5% (single platform), < 10% (between platforms)Stable for 3 months rsc.orgresearchgate.net
Nanoporous Gold (NPG)Similar peak intensities from random spotsNot specified nih.gov
Core-Satellite NanoparticlesAddresses reproducibility issuesAddresses long-term stability issues rsc.orgrsc.org

Comparative SERS Analysis: MGITC Versus Parent Malachite Green

Comparative studies between this compound (MGITC) and its parent compound, malachite green (MG), have provided valuable insights into the influence of the anchoring group on the SERS enhancement. nih.gov Although both molecules have nearly identical spectroscopic properties, their different functional groups for surface binding lead to significant differences in their SERS signals. nih.gov

Systematic SERS studies have revealed a substantial difference in signal intensity between MGITC and MG under the same experimental conditions. It was found that the SERS signal intensities for MGITC are nearly 500-fold higher than those of the parent dye, MG. nih.gov After correcting for the intrinsic difference in scattering cross-sections between the two dyes, the enhancement factor for MGITC is estimated to be approximately 200-fold higher than that for MG. nih.govnih.gov This significant difference in enhancement highlights the critical role of the anchoring group in SERS.

Tip-Enhanced Raman Spectroscopy (TERS) and Near-Field Spectroscopic Studies

Tip-Enhanced Raman Spectroscopy (TERS) combines the high sensitivity of surface-enhanced Raman spectroscopy (SERS) with the high spatial resolution of scanning probe microscopy, enabling spectroscopic analysis at the nanoscale. acs.org MGITC is a frequently used dye molecule for TERS studies due to its strong Raman scattering cross-section and its ability to be resonantly excited. mpg.detum.de

Exploration of Single-Molecule Detection Capabilities

The quest for single-molecule detection is a significant driver in the field of analytical spectroscopy. TERS has demonstrated the potential to approach this limit. fu-berlin.de Studies involving MGITC adsorbed on atomically smooth Au(111) single-crystal surfaces have pushed the detection limit to approximately 0.7 pmol/cm², which corresponds to about five molecules within the electromagnetically enhanced field region created by the TERS tip. fu-berlin.deacs.org

While SERS has reported enhancement factors up to 10¹⁴, which are necessary for routine single-molecule detection, TERS has achieved maximum enhancement factors in the range of 10⁶ to 10⁷. mpg.defu-berlin.de However, the combination of the electromagnetic field enhancement from the tip and the resonance Raman enhancement of the dye molecule itself allows for the unambiguous identification of MGITC at extremely low surface coverages, effectively approaching single-molecule sensitivity. fu-berlin.deacs.org The use of well-defined adsorption sites on atomically smooth surfaces prevents significant variations in band positions or intensities, which is crucial for reliable detection at the few-molecule level. acs.org

Characterization of Adsorption Geometries on Metal Single Crystals (e.g., Au(111))

The interaction between MGITC and the substrate is critical for TERS and SERS applications. The isothiocyanate (-NCS) functional group serves as a high-affinity anchor, forming a strong sulfur-gold bond with the Au(111) surface. nih.govfu-berlin.de This robust binding ensures a stable and well-defined adsorption geometry during spectroscopic analysis. fu-berlin.de

Scanning Tunneling Microscopy (STM) studies correlated with TERS measurements provide insights into the physical arrangement of the molecules on the surface. On Au(111), MGITC molecules appear as nanodots with a height of approximately 0.13 to 0.18 nm and a diameter of about 1.5 nm. acs.orgfu-berlin.de Unlike its parent compound, malachite green, which tends to adsorb in a tilted, upright configuration, the isothiocyanate derivative is thought to adsorb in a nearly flat configuration that involves its π-electrons. nih.gov This flat orientation facilitates strong electronic coupling between the dye and the gold surface, which contributes to a more efficient chemical enhancement mechanism in addition to the electromagnetic enhancement. nih.gov

Exploitation of Resonance Raman Enhancement

A key advantage of using MGITC in TERS studies is the ability to exploit Resonance Raman Scattering (RRS). mpg.de This phenomenon occurs when the wavelength of the excitation laser is close to an electronic absorption maximum of the molecule being analyzed. jst.go.jp For MGITC, the absorption maximum is centered around 633 nm. fu-berlin.deacs.org

Researchers intentionally use excitation sources, such as a 632.8 nm He-Ne laser, that coincide with this absorption band. mpg.defu-berlin.de This creates a Tip-Enhanced Resonance Raman Spectroscopy (TERRS) condition, where the already large signal amplification from the TERS effect is further magnified by the intrinsic resonance enhancement of the molecule itself. fu-berlin.deacs.org This combined enhancement is so significant that it allows for the detection of sub-monolayer concentrations of MGITC, while the fluorescence that often plagues resonant measurements is effectively quenched by the metallic substrate. mpg.defu-berlin.de The resulting TERRS fingerprint spectrum of MGITC on Au(111) exhibits extremely intense and characteristic Raman bands. fu-berlin.de

Molecular Vibrational Spectroscopy (Raman and Fourier-Transform Infrared)

Vibrational spectroscopy provides a molecular fingerprint, allowing for detailed structural characterization. For MGITC, both Raman and FT-IR spectroscopy, complemented by theoretical calculations, are used to understand its vibrational properties.

Experimental Spectral Acquisition and Band Analysis

Raman Spectroscopy: Experimental Raman spectra of MGITC are typically acquired using a spectrometer coupled to a microscope, often in a TERS or SERS setup to achieve sufficient signal from low concentrations. fu-berlin.deacs.org For TERS experiments on Au(111), a laser with a wavelength of 632.8 nm is commonly used to excite the sample, and the scattered light is collected with integration times as short as one second due to the large signal enhancement. fu-berlin.de The spectra reveal several prominent bands that serve as a fingerprint for the molecule. fu-berlin.de

Fourier-Transform Infrared (FT-IR) Spectroscopy: While experimental FT-IR data for MGITC is less prevalent in the cited literature, analysis is often supported by theoretical calculations and comparison with similar molecules. nih.gov FT-IR analysis is typically performed using a spectrometer with an attenuated total reflectance (ATR) attachment. mdpi.com A key vibrational mode for MGITC would be the characteristic asymmetric stretching of the isothiocyanate (–N=C=S) group, which is expected to appear in the infrared spectrum. mdpi.com For the parent compound, malachite green, FT-IR spectra show characteristic peaks for C=C stretching in the aromatic nucleus and vibrations of the tertiary aromatic amine. researchgate.net

The table below summarizes the prominent Raman bands of MGITC observed in TERS experiments on a Au(111) substrate.

Raman Shift (cm⁻¹)DescriptionReference
1618Prominent, characteristic band fu-berlin.de
1586Strong, characteristic band fu-berlin.de
1393Shoulder on the 1370 cm⁻¹ band fu-berlin.de
1370Prominent, characteristic band fu-berlin.de
1180Prominent, characteristic band fu-berlin.de
807Strong, characteristic band fu-berlin.de
448Strong, characteristic band fu-berlin.de
428Shoulder on the 448 cm⁻¹ band fu-berlin.de

Comprehensive Vibrational Mode Assignment

To assign the experimentally observed vibrational bands to specific atomic motions within the molecule, researchers employ theoretical calculations, most commonly based on Density Functional Theory (DFT). nih.govresearching.cnaps.org The molecular structure of MGITC is first optimized using DFT, and then its vibrational frequencies and corresponding Raman and infrared spectra are calculated. nih.govresearching.cn

These theoretical spectra are then compared with experimental results, and a good agreement allows for a reliable assignment of the vibrational modes. nih.govresearching.cn For MGITC, vibrational modes have been assigned to all bands in the range between 550 and 4200 cm⁻¹. nih.govresearching.cn This process involves analyzing the potential energy distribution (PED) for each mode, which describes the contribution of different internal coordinates (like bond stretching or angle bending) to a particular vibration. db-thueringen.de For the related malachite green molecule, DFT calculations have assigned the strong peaks around 1591 cm⁻¹ and 1625 cm⁻¹ to stretching modes of the phenyl and triphenylmethyl groups. tum.de

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for characterizing the electronic structure of chromophores like this compound (MGITC). This method provides critical information on the electronic transitions within the molecule, which is essential for both its identification and its application in various spectroscopic analyses.

UV-Visible Spectral Fingerprinting

The UV-Visible absorption spectrum of this compound serves as a distinct fingerprint for the molecule in its colored, cationic form. The spectrum is dominated by a strong absorption band in the visible region, which is attributed to a π-π* electronic transition within the conjugated system of the triphenylmethane (B1682552) structure. This intense absorption is responsible for the compound's characteristic green color.

Research indicates that the spectroscopic properties of MGITC are nearly identical to its parent compound, Malachite Green (MG). nih.gov The absorption maximum (λmax) for MGITC has been reported at several wavelengths in the red portion of the visible spectrum, with slight variations depending on the solvent and experimental conditions. For instance, specific studies have identified the absorption maximum at 620 nm and 630 nm. researchgate.netthermofisher.com In aqueous solutions, the UV-Vis absorption spectrum has been clearly documented. rsc.org Upon binding to biological structures like Staphylococcus aureus, the dye is stabilized in its cationic form, preserving its characteristic absorption profile. nih.gov In contrast, in solution, it can undergo hydrolysis to a colorless carbinol form. nih.gov

The table below summarizes the reported UV-Visible absorption maxima for this compound and its parent compound for comparison.

CompoundAbsorption Maximum (λmax)Solvent/ConditionReference
This compound620 nmNot Specified researchgate.net
This compound630 nmNot Specified thermofisher.com
This compound~633 nmAdsorbed on Au(111) fu-berlin.de
Malachite Green (parent compound)616.5 nmWater omlc.org
Malachite Green (parent compound)617 nmWater aip.org

This table is interactive. Click on the headers to sort the data.

Relationship between Absorption Maxima and Laser Excitation Wavelengths in Resonant Techniques

The strong absorption of this compound in the visible range is a key property exploited in resonance-enhanced spectroscopic techniques, such as Surface-Enhanced Resonance Raman Scattering (SERRS) and Tip-Enhanced Resonance Raman Spectroscopy (TERRS). The principle of these techniques relies on matching the wavelength of the excitation laser to the electronic absorption band of the analyte molecule. When the laser excitation wavelength coincides with the λmax of the molecule, a significant enhancement of the Raman scattering signal is achieved, a phenomenon known as the resonance effect.

This relationship is crucial for achieving ultra-high sensitivity. For MGITC, its absorption maximum in the ~620-633 nm range aligns well with common laser sources. researchgate.netfu-berlin.de Researchers have specifically chosen MGITC for TERRS studies because its absorption maximum coincides with the 632.8 nm laser line of a He-Ne laser, allowing for additional resonance Raman enhancement on top of the field enhancement from the tip. fu-berlin.devulcanchem.com This resonant excitation is a critical factor in enabling the detection of even single molecules. fu-berlin.de

The choice of laser wavelength determines whether the experiment is conducted under resonant or non-resonant conditions.

Resonant Excitation: Using a laser wavelength that falls within the absorption band of MGITC, such as 633 nm, leads to SERRS, where both surface enhancement and molecular resonance contribute to the signal. nih.gov

Non-Resonant (or Off-Resonance) Excitation: Employing a laser wavelength that is far from the absorption maximum, such as 785 nm, results in a standard SERS experiment, where the enhancement is primarily due to the plasmonic effects of the metallic substrate. nih.govmdpi.com

The strategic selection of the laser excitation wavelength in relation to the UV-Visible absorption maxima of MGITC is therefore a determining factor in the sensitivity and type of Raman spectroscopic analysis performed. nih.gov

Mechanistic Investigations of Malachite Green Isothiocyanate Reactivity and Transformations

Photochemical Mechanism Studies

The photochemical reactivity of malachite green isothiocyanate (MGITC) is central to its application as a photosensitizer. Upon absorption of light, particularly in the red spectrum around 630 nm, the molecule undergoes a series of transformations that lead to the generation of reactive species. nih.govspiedigitallibrary.orgthermofisher.com These processes are fundamental to its use in techniques like Chromophore-Assisted Laser Inactivation (CALI), where the dye is employed to inactivate specific proteins within a localized area. interchim.fr

Generation and Reactivity of Hydroxyl Radicals

A primary photochemical event following the excitation of this compound is the generation of highly reactive hydroxyl radicals (•OH). interchim.fr This process is particularly relevant in the context of CALI, where the dye, conjugated to an antibody, is delivered to a specific protein target. interchim.fr Laser irradiation at approximately 630 nm excites the MGITC, leading to the production of these short-lived but highly destructive radicals. interchim.frnih.gov

The hydroxyl radicals have an extremely short lifetime, on the order of 10⁻⁹ to 10⁻¹² seconds, which confines their destructive activity to a very small radius, estimated to be within 15 Å of their point of generation. interchim.fr This high reactivity and short diffusion distance ensure the spatial specificity of the damage, affecting only macromolecules in the immediate vicinity of the photoactivated dye. interchim.fr The mechanism is believed to involve the attack of these radicals on the conjugated system and aromatic rings of target molecules, leading to their degradation and inactivation. science.gov The addition of hydroxyl radical scavengers, such as sodium azide, has been shown to decrease the efficiency of this process, further confirming the central role of these radicals. nih.gov

Identification and Characterization of Photodegradation Products

The photochemical degradation of the parent compound, malachite green, which shares a core structure with MGITC, has been studied extensively, providing insights into the likely transformation products. Under irradiation, malachite green undergoes several key reactions, including N-demethylation, hydroxylation, and cleavage of the central conjugated structure. nih.gov These reactions result in the formation of various benzophenone (B1666685) derivatives and other smaller molecules. nih.gov

The degradation process is initiated by the attack of hydroxyl radicals on the N,N-dimethylamine groups, the phenyl rings, and the central carbon atom of the triphenylmethane (B1682552) structure. science.govnih.gov This leads to a cascade of reactions that break down the dye. Studies have identified several degradation products of malachite green, which are likely to be similar for MGITC under similar conditions.

Table 1: Identified Photodegradation Products of Malachite Green

Product NameAbbreviationChemical Nature
4-dimethylamino-benzophenoneDABPBenzophenone derivative
4-amino-benzophenoneABPBenzophenone derivative
4-dimethylamino-phenolDAPPhenolic compound

This table is based on data from the degradation of malachite green, which is structurally related to this compound. The photodegradation products of MGITC are expected to be similar. frontiersin.orgnih.gov

Interactions with Biological Entities at the Molecular Level

The interaction of this compound with biological structures is a critical aspect of its function, particularly in applications targeting specific cells or biomolecules. The isothiocyanate group allows for the covalent attachment of the dye to amine groups on proteins, such as antibodies, creating stable bioconjugates. medchemexpress.com

Complexation Dynamics with Cellular Components (e.g., Bacterial Surfaces)

This compound has been shown to interact with and photosensitize bacteria, particularly Gram-positive species like Staphylococcus aureus. nih.govspiedigitallibrary.orgoptica.org The binding mechanism involves a complexation of the dye with the bacterial surface. nih.govplu.mx While the precise molecular targets on the bacterial cell wall are not fully elucidated, this interaction is a prerequisite for the subsequent photo-inactivation. In contrast, Gram-negative bacteria such as Escherichia coli have shown resistance to this treatment, suggesting that differences in the cell wall structure play a crucial role in the binding and efficacy of the photosensitizer. spiedigitallibrary.org In aqueous solutions, MGITC can undergo rapid hydrolysis of its isothiocyanate group and transition to a colorless carbinol form. nih.govplu.mx

Stabilization of Cationic Forms Upon Biomolecular Binding

A key feature of this compound's interaction with biological entities is the stabilization of its cationic form. nih.govplu.mx In solution, the dye can exist in equilibrium with its colorless carbinol base. nih.govplu.mx However, upon binding to cellular structures like the surface of Staphylococcus aureus, the dye is stabilized in its colored, cationic iminium form. nih.govplu.mxnih.gov This stabilization is significant because the cationic form is the photoactive species responsible for absorbing light and initiating the photochemical processes. acs.org The binding to the biomolecular target essentially "locks" the dye in its active conformation, enhancing its efficiency as a photosensitizer at that specific location. nih.govplu.mx

Hydrolysis Kinetics of the Isothiocyanate Group in Aqueous Environments

Specific kinetic studies on the hydrolysis of the isothiocyanate (–N=C=S) functional group within the this compound molecule are not extensively detailed in the available scientific literature. However, the reactivity can be inferred from established principles governing the hydrolysis of aryl isothiocyanates.

The hydrolysis of aryl isothiocyanates in aqueous solutions is generally a slow process. rsc.org The reaction mechanism involves the nucleophilic attack of water on the electrophilic central carbon atom of the isothiocyanate group. This initial step forms a transient thiocarbamic acid intermediate. This intermediate is unstable and rapidly decomposes to yield a primary amine and carbonyl sulfide (B99878) (COS). nih.gov

Studies on various aryl and alkyl isothiocyanates show that the reaction rate is significantly influenced by the surrounding conditions. The hydrolysis is notably promoted by acid, with convenient reaction rates for many isothiocyanates being achieved in highly acidic aqueous solutions. rsc.org The general mechanism for the acid-catalyzed hydrolysis is proposed to involve a simultaneous proton transfer to the nitrogen atom and nucleophilic attack by water at the carbon atom within a cyclic transition state. rsc.org For this compound, this would result in the formation of an amino-malachite green derivative. The reaction is generally first-order with respect to both the isothiocyanate and the acid catalyst.

It is established that isothiocyanates are highly reactive toward nucleophiles, particularly amines, with which they form stable thiourea (B124793) derivatives. medchemexpress.comchemicalbook.com This reactivity is the basis for the use of this compound as an amine-reactive probe for labeling proteins and other biomolecules. thermofisher.com

Table 1: General Mechanism of Aryl Isothiocyanate Hydrolysis

StepDescriptionReactantsIntermediate/Products
1 Nucleophilic AttackAryl Isothiocyanate, WaterThiocarbamic Acid
2 DecompositionThiocarbamic AcidPrimary Amine, Carbonyl Sulfide

Environmental and Biological Degradation Pathways (General Relevance to Malachite Green Class)

The malachite green molecular structure is susceptible to various degradation processes in the environment, driven by factors such as light and microbial activity. These pathways are crucial for understanding the persistence and transformation of this class of compounds in ecosystems.

Photolytic Degradation Mechanisms and By-product Formation

Photolytic degradation, initiated by exposure to natural or simulated sunlight, is a significant transformation pathway for malachite green. The process follows pseudo-first-order kinetics and leads to the decolorization and mineralization of the dye. researchgate.net Research has identified numerous transformation products, indicating that photolysis proceeds through several parallel reaction mechanisms. nih.govcapes.gov.br

The primary photolytic degradation reactions are:

N-demethylation: The sequential removal of methyl groups from the two dimethylamino moieties is a major pathway. researchgate.netcapes.gov.br This occurs through hydroxyl radical attack on the N,N-dimethylamine group.

Hydroxylation: Hydroxyl radicals can attack the phenyl rings of the molecule, adding hydroxyl (–OH) groups to various positions on the aromatic structures. capes.gov.br

Cleavage of the Conjugated Structure: The core triphenylmethane structure can be cleaved. A key degradation step involves the attack of hydroxyl radicals on the central carbon atom, leading to the breakdown of the molecule and the formation of benzophenone derivatives. capes.gov.briwaponline.com

Benzene (B151609) Ring-Removal and Ring-Opening: More advanced degradation can lead to the removal of one of the benzene rings and subsequent opening of the aromatic rings, resulting in the formation of smaller, non-aromatic molecules. researchgate.net

Extensive analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) has identified a large number of by-products. researchgate.netcapes.gov.br

Table 2: Major By-products Identified from Photolytic Degradation of Malachite Green

By-product CategorySpecific Compounds IdentifiedReference
N-Demethylated Products Monodesmethyl-MG, Didesmethyl-MG, Tridesmethyl-MG, Tetradesmethyl-MG capes.gov.br
Benzophenone Derivatives 4-(dimethylamino)benzophenone (B186975) (DABP), 4-(methylamino)benzophenone, 4-aminobenzophenone (B72274) (ABP) capes.gov.brnih.gov
Phenolic Compounds 4-dimethylaminophenol (DAP), 4-methylaminophenol, 4-aminophenol nih.gov
Other Aromatic Fragments Benzaldehyde (B42025), Benzoic acid, Hydroquinone (B1673460) researchgate.net
Hydroxylated Products Various hydroxylated forms of MG and its demethylated/benzophenone derivatives capes.gov.br

It is noteworthy that some of the degradation by-products, such as 4-(dimethylamino)benzophenone, can be more toxic to aquatic organisms than the parent malachite green compound. nih.govcapes.gov.br

Microbial Biodegradation Routes (e.g., N-demethylation, Reduction, Benzene Ring-Removal, Oxidation)

A wide array of microorganisms, including bacteria and fungi, can biodegrade malachite green through various enzymatic pathways. These routes often work in concert to break down the complex dye molecule into simpler, less toxic compounds.

N-demethylation Similar to photolytic degradation, microbial N-demethylation is a common initial step. This process involves the sequential enzymatic removal of methyl groups from the tertiary amine functions. plos.orgnih.gov Enzymes such as aminopyrine (B3395922) N-demethylase and cytochrome P450 monooxygenases are implicated in mediating this reaction in various microorganisms, including the fungus Cunninghamella elegans. nih.govnih.govsci-hub.se This process generates primary and secondary arylamine metabolites. nih.gov

Reduction The most widely reported microbial transformation is the reduction of the colored malachite green cation into its colorless leuco-form, leucomalachite green. plos.org This decolorization step is often the first observable sign of biodegradation. The reaction is catalyzed by intracellular or extracellular enzymes, most notably triphenylmethane reductase (TMR), which has been identified in various bacteria like Exiguobacterium sp. MG2. plos.org In some fungi, the cytochrome P450 system has also been shown to mediate this reduction. nih.gov

Benzene Ring-Removal Following initial reduction and demethylation, some bacteria are capable of cleaving the triphenylmethane backbone, leading to the removal of the benzene rings. For instance, the degradation pathway in Pseudomonas veronii involves the transformation of leucomalachite green into metabolites like 4-(dimethylamino)benzophenone and 4-dimethylaminophenol, which indicates the breaking of carbon-carbon bonds connecting the central carbon to the phenyl rings. researchgate.netresearchgate.net Further degradation of these intermediates into compounds like benzaldehyde and hydroquinone confirms the removal and breakdown of the aromatic rings. researchgate.net A complete pathway proposed for Exiguobacterium sp. MG2 involves N-demethylation, reduction, and benzene ring-removal, ultimately converting the molecule into simpler precursors. plos.org

Oxidation Oxidative enzymes play a critical role in the biodegradation of malachite green. Ligninolytic fungi utilize powerful extracellular oxidative enzymes like laccase and manganese peroxidase to degrade the dye. nih.govsci-hub.se Intracellular oxidative pathways are also crucial. The cytochrome P450 enzyme system, for example, is involved not only in N-demethylation and reduction but also in other oxidative transformations of the molecule. plos.orgnih.gov These oxidative reactions are essential for cleaving the aromatic rings and mineralizing the compound.

Table 3: Microbial Species and Their Reported Malachite Green Degradation Pathways

Microbial SpeciesKey Degradation Pathway(s)Key EnzymesReference
Exiguobacterium sp. MG2 N-demethylation, Reduction, Benzene Ring-Removal, OxidationTriphenylmethane Reductase, Cytochrome P450 plos.org
Pseudomonas veronii JW3-6 Reduction, Benzene Ring-RemovalNot specified researchgate.net
Cunninghamella elegans Reduction, N-demethylation, N-oxidationCytochrome P450 nih.gov
Brevibacillus laterosporus N-demethylation, ReductionLaccase, NADH-DCIP Reductase, MG Reductase nih.gov
Saccharomyces cerevisiae Reduction, N-demethylationLaccase, MG Reductase, NADH-DCIP Reductase sci-hub.se

Computational and Theoretical Frameworks in Malachite Green Isothiocyanate Research

Quantum Chemical Calculations for Molecular Structure and Spectroscopy

Quantum chemical calculations offer a powerful approach to understanding the fundamental electronic structure, geometry, and vibrational properties of MGITC. These methods are crucial for interpreting spectroscopic data and understanding the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. For Malachite Green Isothiocyanate, DFT calculations have been employed to optimize its molecular structure. nih.govresearching.cn This process involves finding the geometry that corresponds to the lowest energy state of the molecule, providing theoretical values for structural parameters such as bond lengths and bond angles. nih.govresearching.cn The optimized structure obtained from DFT serves as a foundational model for further calculations, including the prediction of spectroscopic properties and the simulation of molecular interactions. nih.govresearching.cn Theoretical calculations using DFT have successfully reproduced experimental Raman spectra, confirming the accuracy of the optimized molecular parameters.

Table 1: Selected Optimized Structural Parameters for MGITC (Theoretical)

Parameter Description Theoretical Value
Bond Lengths Length of chemical bonds between atoms Varies (e.g., C-C, C-N, C=S)
Bond Angles Angle between three connected atoms Varies (e.g., C-N-C, N=C=S)

Note: Specific numerical values for bond lengths and angles are determined through detailed DFT calculations as reported in specialized studies.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized to predict the spectroscopic properties of MGITC. Methods such as Hartree-Fock (HF) theory and Møller–Plesset perturbation theory (MP2) have been specifically used to calculate the molecule's Raman and infrared spectra. nih.govresearching.cn These calculations determine the vibrational modes of the molecule, which correspond to the peaks observed in experimental spectra. nih.gov

Researchers have performed calculations using both HF and MP2 theories with an STO-3G basis set to generate theoretical Raman spectra. nih.govresearching.cn The results from these ab initio calculations have been carefully compared with experimental spectroscopic data, showing good agreement. nih.govresearching.cn This correspondence between theoretical predictions and experimental observation allows for the confident assignment of vibrational modes to specific bands in the measured spectra, facilitating a deeper understanding of the molecule's behavior. nih.gov

Table 2: Comparison of Theoretical and Experimental Spectroscopic Analysis

Spectroscopic Method Computational Approach Key Finding
Raman Spectroscopy Hartree-Fock (HF) Theory Good agreement with experimental spectra nih.govresearching.cn
Raman Spectroscopy MP2 Theory Good agreement with experimental spectra nih.govresearching.cn
Infrared Spectroscopy Hartree-Fock (HF) Theory Calculated and compared with Raman data nih.govresearching.cn

Molecular Dynamics and Interaction Simulations

Molecular dynamics and other simulation techniques are employed to model the behavior of MGITC over time, particularly its interactions with surfaces and biological macromolecules. These simulations provide critical insights into processes that are fundamental to its application in enhanced spectroscopy and biosensing.

The application of MGITC in Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) relies on its interaction with metallic surfaces, typically gold or silver. core.ac.uk Theoretical models are used to understand and optimize this interaction for maximum signal enhancement. The isothiocyanate (-N=C=S) group is a key feature, as it acts as an anchoring group that can form a strong covalent bond with gold surfaces. fu-berlin.de This covalent binding ensures stable adsorption and facilitates strong electronic coupling with the metallic substrate.

Simulations can model the adsorption geometry of MGITC on these surfaces. It is understood that the isothiocyanate group promotes a flat adsorption orientation, which enhances the π-electron interactions with the gold surface. core.ac.uk This contrasts with non-derivatized malachite green, which tends to adsorb in a more tilted configuration. This flat orientation is crucial for maximizing the SERS enhancement. core.ac.uk Theoretical models of TERS also help in understanding the distribution of the enhanced electromagnetic field and the bleaching dynamics of the dye under high field intensity. core.ac.uksemanticscholar.org

Computational simulations are used to model the binding of MGITC and related molecules to biomacromolecules, such as RNA aptamers. The malachite green aptamer (MGA) is a well-studied system where the RNA folds into a specific three-dimensional structure to create a binding pocket for the dye. basepairbio.comrcsb.org Molecular dynamics simulations can explore the thermodynamic and kinetic parameters associated with this binding event. basepairbio.com

These simulations reveal that the binding process often follows an "induced fit" model, where the RNA aptamer's binding pocket is initially unstructured and only forms a defined, stable structure as the ligand binds. rcsb.orgnih.gov The simulations can illustrate how the same RNA binding pocket can adapt to accommodate different but related ligands. rcsb.org Furthermore, computational analysis can predict how changes in the aptamer sequence might affect the structure and binding affinity, guiding the design of new biosensors. basepairbio.com These models show that the aptamer can fold tightly around the target molecule, protecting it from the external environment. basepairbio.com

The significant signal enhancement in SERS is an electromagnetic effect originating from localized surface plasmon resonance (LSPR) on nanostructured metallic surfaces. nih.gov The Finite-Difference Time-Domain (FDTD) method is a powerful numerical simulation technique used to model the interaction of light with these plasmonic nanostructures. researchgate.netmdpi.com

FDTD simulations are employed to calculate the electromagnetic field distribution around nanostructures of various shapes and sizes when illuminated by a laser. researchgate.netnii.ac.jp This allows for the rational design of SERS substrates that can generate intense localized electric fields, known as "hot spots." researchgate.net By simulating how these hot spots are generated, researchers can optimize the nanoparticle geometry and arrangement to maximize the Raman signal enhancement for probe molecules like MGITC. researchgate.net The goal is to design substrates where the LSPR frequency overlaps with the excitation laser wavelength used in the SERS experiment, leading to giant enhancement factors. researchgate.net

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Gold

Computational Elucidation of Degradation Pathways and Metabolomics

Computational and theoretical frameworks are indispensable tools for predicting and understanding the degradation of complex organic molecules like this compound (MGITC). While specific computational studies on the degradation pathways of the isothiocyanate derivative are not extensively documented, the principles and methodologies can be inferred from research on the parent compound, Malachite Green (MG). These theoretical models provide insights into reaction mechanisms at a molecular level, complementing experimental findings.

Theoretical investigations into the degradation of MG often employ quantum chemical methods, such as Density Functional Theory (DFT), to model the reaction pathways. One key approach involves the calculation of frontier electron densities, which helps in identifying the most reactive sites within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context. The sites with the highest HOMO density are most susceptible to electrophilic attack, while those with the highest LUMO density are prone to nucleophilic attack. This information is vital for predicting the initial steps of degradation.

For Malachite Green, computational studies have suggested several primary degradation pathways, which are likely to be similar for MGITC with some variations due to the presence of the isothiocyanate group. These pathways generally include:

N-demethylation: The sequential removal of methyl groups from the dimethylamino moieties.

Hydroxylation: The addition of hydroxyl radicals to the aromatic rings.

Cleavage of the Conjugated Structure: The breaking of the central carbon-phenyl bonds, leading to the formation of benzophenone (B1666685) derivatives.

Ring Opening: The eventual breakdown of the aromatic rings into smaller aliphatic molecules.

Metabolomics, in this context, refers to the identification of the complete set of small-molecule metabolites that are formed during the degradation process. Computationally, this involves predicting the structures of all possible intermediates and final products. By calculating the reaction energies and activation barriers for each step, a comprehensive degradation network can be constructed.

The following tables summarize the likely degradation products based on computational predictions and experimental data from the closely related Malachite Green, and the computational parameters that would be employed in such a theoretical study.

Table 1: Predicted Major Degradation Intermediates of this compound

Compound Name Chemical Formula Predicted Degradation Pathway
Desmethyl-malachite green isothiocyanateC₂₆H₂₆N₂SN-demethylation
Didesmethyl-malachite green isothiocyanateC₂₄H₂₂N₂SN-demethylation
4-(dimethylamino)benzophenone (B186975)C₁₅H₁₅NOCleavage of conjugated structure
4-(methylamino)benzophenoneC₁₄H₁₃NON-demethylation and Cleavage
Hydroxylated this compound derivativesC₂₇H₂₈N₂OSHydroxylation

This table is interactive. You can sort and filter the data.

Table 2: Key Parameters in Computational Degradation Studies

Parameter Description Typical Values/Methods
Computational Method The theoretical approach used to solve the Schrödinger equation.Density Functional Theory (DFT)
Functional The approximation used for the exchange-correlation energy in DFT.B3LYP, M06-2X, ωB97X-D
Basis Set The set of mathematical functions used to represent the electronic wave function.6-31G(d,p), 6-311++G(d,p), def2-TZVP
Solvent Model A method to account for the effect of the solvent on the reaction.Polarizable Continuum Model (PCM), SMD
Property Calculated The specific molecular properties computed to predict reactivity.HOMO/LUMO energies, Mulliken charges, Reaction barriers

This table is interactive. You can sort and filter the data.

By integrating these computational approaches, a detailed and predictive understanding of the environmental fate of this compound can be achieved, guiding efforts for its effective remediation.

Future Research Trajectories and Interdisciplinary Perspectives in Malachite Green Isothiocyanate Science

Development of Next-Generation MGITC-Based Biosensors and Probes

The evolution of biosensor technology is moving towards greater sensitivity, specificity, and multiplexing capabilities. Malachite Green Isothiocyanate is a key component in the development of next-generation optical and electrochemical sensors, particularly those based on Surface-Enhanced Raman Spectroscopy (SERS).

Researchers are designing advanced SERS-based immunosensors that utilize MGITC as a Raman reporter molecule. For instance, a SERS immunosensor for the detection of Vascular Endothelial Growth Factor (VEGF) was developed using gold nanostars conjugated with MGITC. dovepress.com Similarly, SERS-based immunoassays using MGITC-coated hollow gold nanospheres have been created for the simultaneous detection of critical cardiac markers. researchgate.net Another innovative approach involves a Y-shaped, self-assembled aptasensor that uses MGITC-labeled gold nanoparticles to detect biomarkers related to acute kidney injury, demonstrating the versatility of MGITC in nucleic acid-based sensing platforms. rsc.org

The performance of these biosensors is highly dependent on the instrumentation and the specific properties of the SERS substrate. Studies comparing MGITC with other Raman reporters have shown that its effectiveness can be optimized by tuning the excitation wavelength of the laser, with different wavelengths proving more effective for different system setups (e.g., benchtop vs. handheld devices). spiedigitallibrary.org Furthermore, the development of novel substrates, such as three-dimensional nanoporous gold, has enabled the ultrasensitive detection of MGITC down to the attomolar (10⁻¹⁶ M) level, paving the way for probes that can detect minute quantities of target analytes. nih.govresearchgate.net

Future developments will likely focus on creating biosensors for a wider range of biomarkers, including those for O-glycosylation and C-reactive protein. nih.govacs.org The aim is to produce robust, portable, and highly sensitive diagnostic tools for point-of-care testing and early disease detection.

Exploration of Synergistic Integration with Emerging Nanomaterials

The synergy between MGITC and advanced nanomaterials is a cornerstone of its future applications. The integration of MGITC with various nanostructures enhances its detection sensitivity and creates multifunctional platforms for imaging and therapy.

Gold (Au) and silver (Ag) nanoparticles are central to this synergy, primarily through the mechanism of SERS. Researchers have developed MGITC-based SERS tags using core-shell nanostructures, such as a silver shell over a gold rod (Ag@Au rod) or silver plates, to create significantly brighter probes. acs.org The unique plasmonic properties of these nanomaterials dramatically amplify the Raman signal of the adsorbed MGITC molecules. Three-dimensional nanostructures, like nanoporous gold (NPG), offer a large surface area rich with "hotspots" that lead to remarkable signal enhancement, achieving enhancement factors as high as 7.9 × 10⁹. researchgate.netmdpi.com

Beyond noble metals, emerging carbon-based nanomaterials like graphene and Graphene Quantum Dots (GQDs) present exciting possibilities. beilstein-journals.orgnih.govsigmaaldrich.com GQDs are known for their biocompatibility, stable photoluminescence, and low toxicity, making them ideal candidates for in-vivo applications. mdpi.comacsmaterial.com While direct integration is an area of active research, the use of reduced graphene oxide (rGO) in nanocomposites for the photocatalytic degradation of malachite green demonstrates the potential for synergistic interaction. rsc.org Future work will likely explore the conjugation of MGITC to GQDs to develop novel probes for bioimaging and biosensing. nih.gov Another promising avenue is the use of hybrid nanostructures, such as silver nanoparticles decorated on a titanium dioxide (TiO₂) nanorod scaffold, which function as highly sensitive and stable SERS sensors for MGITC detection. acs.org

NanomaterialSynergistic Application with MGITCKey Finding/AdvantageReference
Ag Shell @ Au Rod NanoparticlesSERS TagsSignificantly brighter SERS signals compared to single-component nanoparticles. acs.org
Nanoporous Gold (NPG)SERS SubstrateUltra-sensitive detection (10⁻¹⁶ M) due to high-density plasmonic hotspots. nih.govresearchgate.net
TiO₂ Nanorod Scaffold with AgNPsSERS SensorHigh spatial uniformity, time stability, and a detection limit of 1x10⁻¹² M for MG. acs.org
Gold NanostarsSERS ImmunosensorUsed for detection of biological markers like VEGF. dovepress.com
Graphene Quantum Dots (GQDs)(Future) Bioimaging/Sensing ProbesPotential for low-toxicity, photostable probes due to high biocompatibility. nih.govmdpi.com

Deepening Mechanistic Understanding of Complex Photochemical and Biodegradation Processes

A fundamental understanding of the photochemical and biodegradation pathways of the malachite green (MG) chromophore, which is the active part of MGITC, is crucial for optimizing its existing applications and ensuring its environmental compatibility.

Photochemical Processes: Upon exposure to light, particularly laser illumination, MGITC undergoes dynamic photochemical processes. optica.org When used as a photosensitizer, it can generate highly reactive hydroxyl radicals (•OH), which are responsible for its bactericidal and protein inactivation effects. optica.orginterchim.fr Advanced oxidation processes, such as UV/H₂O₂ and the photo-Fenton (UV/H₂O₂/Fe²⁺) reaction, have been studied to understand the degradation kinetics of the MG chromophore. nih.govfrontiersin.org These studies show that while direct UV photolysis is inefficient, the presence of agents that generate hydroxyl radicals leads to complete and rapid degradation. nih.govfrontiersin.org The efficiency of these processes is influenced by factors such as pH and the concentration of the reactants. frontiersin.org Research has also delved into the ecotoxicological effects, showing that MG can inhibit the photochemical activity of photosystem II in aquatic plants by disrupting electron transport. nih.gov

Biodegradation Processes: Several microorganisms have been identified that can efficiently degrade malachite green. The bacterium Pseudomonas veronii can degrade 93.5% of a 50 mg/L MG solution within seven days. researchgate.net Another strain, Exiguobacterium sp. MG2, demonstrates a high decolorization capability even at concentrations up to 2500 mg/l. plos.orgnih.gov Mechanistic studies of these biodegradation pathways have identified several intermediate metabolites. The process typically involves N-demethylation, reduction to the colorless leucomalachite green form, and subsequent cleavage of the molecule's benzene (B151609) rings. researchgate.netplos.org Key enzymes implicated in these pathways include triphenylmethane (B1682552) reductase and cytochrome P450. plos.orgnih.gov Furthermore, artificial enzymes have been designed based on myoglobin (B1173299) that exhibit significantly higher degradation efficiency than their natural counterparts, opening a new frontier in the bioremediation of triphenylmethane dyes. rsc.org

Organism/ProcessIdentified Intermediate Products in MG DegradationReference
Pseudomonas veroniiLeucomalachite green, 4-(dimethylamino) benzophenone (B1666685), 4-dimethylaminophenol, Benzaldehyde (B42025), Hydroquinone (B1673460) researchgate.net
Exiguobacterium sp. MG2N,N-dimethylaniline and five other intermediates resulting from N-demethylation, reduction, and ring-cleavage. plos.orgnih.gov

Expansion of Targeted Bioinactivation and Advanced Imaging Applications

The ability of MGITC to be precisely targeted and activated by light underpins its expanding role in targeted bioinactivation and advanced molecular imaging.

Targeted Bioinactivation: The primary application in this area is Chromophore-Assisted Laser Inactivation (CALI). interchim.fr In this technique, the amine-reactive isothiocyanate group of MGITC is used to conjugate the molecule to an antibody specific to a protein of interest. interchim.frfishersci.fi Because MGITC itself is non-fluorescent and requires light for activation, it can be delivered to a specific cellular location via the antibody without disrupting normal function. fishersci.fithermofisher.com Subsequent irradiation with a laser at the appropriate wavelength (e.g., 620 nm) excites the MGITC, causing the local generation of short-lived, highly reactive hydroxyl radicals. interchim.fr These radicals damage and inactivate the target protein with high spatial and temporal precision, allowing researchers to study protein function in living cells. interchim.fr This method has also been successfully used to photosensitize and inactivate bacteria like Staphylococcus aureus. optica.org

Advanced Imaging Applications: MGITC is a powerful agent for multimodal imaging. Its conjugation to antibody-functionalized gold nanoparticles has created probes for simultaneous Near-Infrared Fluorescence (NIRF) and Surface-Enhanced Raman Spectroscopy (SERS) imaging. nih.gov Such a probe, targeting the epidermal growth factor receptor (EGFR), has been used for in-vivo SERS imaging of tumors in animal models. The SERS signal from the targeted nanoparticles in the tumor was found to be approximately three times greater than in the liver, demonstrating successful targeting and providing high-contrast images. nih.gov The use of NIR wavelengths (700-1000 nm) is particularly advantageous as it minimizes background autofluorescence from tissues, leading to higher sensitivity and deeper tissue penetration compared to visible light imaging. nih.gov These advanced SERS imaging techniques are being applied to visualize specific cell surface proteins and other biomarkers, pushing the boundaries of molecular imaging. acs.org

Integration of Artificial Intelligence and Machine Learning in MGITC Research and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and design of functional molecules like MGITC and their associated systems.

Process Optimization and Prediction: ML models have already been successfully applied to predict the efficiency of processes involving the malachite green chromophore. For example, Gaussian Process Regression (GPR) models have been used to accurately forecast the photocatalytic degradation efficiency of malachite green with novel catalysts, achieving near-perfect correlation between predicted and experimental results. nih.gov Other models, including artificial neural networks (ANN) and random forest regressors, have been employed to estimate the removal of malachite green from aqueous solutions by adsorption onto materials like kaolinite. researchgate.net These predictive capabilities can significantly reduce the time and cost associated with experimental optimization of these processes.

Design of Materials and Molecules: While direct ML-driven design of MGITC derivatives is still a future prospect, the methodology has been established in related fields. ML algorithms are being used for the accelerated digital design of new materials, such as magnesium alloys, by rationalizing complex composition-processing-property relationships to predict mechanical properties with high accuracy. researchgate.netresearchgate.net This approach could be adapted to design novel MGITC-based probes. For instance, ML could predict the SERS enhancement or photochemical properties of new MGITC derivatives or MGITC-nanomaterial conjugates, guiding synthetic efforts toward the most promising candidates. ML is also being used to improve the performance of SERS substrates, which are critical for MGITC-based sensors. acs.org

Data Analysis in Advanced Sensing: In complex sensing applications, ML can be crucial for deconvoluting signals and enhancing detection. In the development of advanced biosensing platforms, such as those that might use MGITC, ML algorithms can analyze the complex spectral data generated by techniques like SERS to identify patterns and quantify analytes with greater accuracy, especially in multiplexed sensor arrays. wiley.com

The future trajectory points towards a synergistic loop where ML models, trained on experimental and computational data, guide the design of next-generation MGITC probes and systems, which in turn generate new data to further refine the models.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing malachite green isothiocyanate (MGITC)?

  • Methodological Answer : MGITC is synthesized by introducing an isothiocyanate (-N=C=S) group to malachite green (MG). Key steps include reacting MG with thiophosgene or thiocyanate derivatives under controlled pH (e.g., alkaline conditions) to ensure proper substitution. Purification involves column chromatography or recrystallization. Characterization requires NMR (to confirm structural integrity), FTIR (to verify -N=C=S group formation), and Raman spectroscopy (to assess electronic coupling with surfaces) .

Q. How can researchers validate the purity and stability of MGITC in aqueous solutions?

  • Methodological Answer : Use UV-Vis spectroscopy to monitor absorption peaks (e.g., MGITC’s λmax ~ 620 nm) and track shifts indicative of degradation. Stability tests should include pH variations (e.g., 3–10) and temperature-controlled experiments. High-performance liquid chromatography (HPLC) with a C18 column can separate degradation products .

Q. What experimental protocols are recommended for studying MGITC adsorption on biochar or natural adsorbents?

  • Methodological Answer : Conduct batch adsorption studies with parameters like adsorbent dosage (e.g., 0.1–2 g/L), contact time (0–24 hrs), and initial dye concentration (10–200 mg/L). Use Langmuir and Freundlich isotherm models to analyze equilibrium data. For reproducibility, follow protocols from studies using date stones or spent coffee grounds biochar, ensuring consistent particle size (e.g., 150–300 µm) and agitation speed (120–150 rpm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in adsorption capacities of MGITC across different biochar studies?

  • Methodological Answer : Discrepancies often arise from variations in adsorbent porosity, surface functional groups, or experimental conditions. Perform BET surface area analysis and X-ray photoelectron spectroscopy (XPS) to compare adsorbent properties. Validate findings using error analysis methods (e.g., residual root-mean-square error) and cross-check with standardized reference materials .

Q. What strategies optimize MGITC’s surface-enhanced Raman scattering (SERS) enhancement factors in nanomaterial systems?

  • Methodological Answer : Anchor MGITC to colloidal gold or silver nanoparticles via its isothiocyanate group, which enhances electronic coupling. Optimize nanoparticle size (e.g., 20–50 nm) and aggregation state. Use pH-controlled experiments to confirm structural stability (MGITC’s π-conjugated form remains locked, unlike pH-sensitive MG) .

Q. How do electronic coupling differences between MG and MGITC affect their SERS signal intensities?

  • Methodological Answer : MGITC’s isothiocyanate group enables stronger Au–dye electronic interaction, increasing chemical enhancement by ~200-fold compared to MG. Validate via pH-dependent SERS : MGITC’s spectra remain unchanged across pH 3–10, while MG shows reversible shifts. Use density functional theory (DFT) simulations to model charge-transfer mechanisms .

Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing adsorption kinetics of MGITC?

  • Methodological Answer : Apply pseudo-first-order and pseudo-second-order kinetic models to time-dependent data. Use the Akaike information criterion (AIC) to select the best-fit model. For multi-stage processes (e.g., diffusion-controlled adsorption), employ intraparticle diffusion models and ANOVA for significance testing .

Q. How should researchers address discrepancies in MGITC’s environmental persistence reported in aquatic vs. tissue studies?

  • Methodological Answer : Tissue accumulation studies (e.g., in fish muscle) require LC-MS/MS to detect leukobase metabolites, which persist longer than the parent compound. Compare elimination half-lives in controlled aquaculture settings (e.g., 6-month withdrawal periods) with aqueous photodegradation rates under UV light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.